molecular formula C12H23NO3 B1343803 Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate CAS No. 509147-78-8

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Cat. No. B1343803
CAS RN: 509147-78-8
M. Wt: 229.32 g/mol
InChI Key: KDOINXYPVJQGPE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate, otherwise known as TBMPC, is a carboxylate ester that is widely used in chemical synthesis and research. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is also used for lab experiments, as it has a number of advantages and limitations. In

Scientific Research Applications

Synthesis and Optimization

Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various compounds. For instance, it's used in synthesizing Vandetanib intermediates through processes like acylation, sulfonation, and substitution. This compound's synthesis, involving multiple steps like acylation and substitution reactions, has been optimized for higher yields and better efficiency (Wang, Wang, Tang, & Xu, 2015). Similarly, another research synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important for biologically active compounds like crizotinib (Kong et al., 2016).

Intermediate for Novel Compounds

This chemical serves as an intermediate for the synthesis of diverse molecules. For example, it's used in creating 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, a compound obtained through a series of chemical reactions including methylation and nitrification, offering improved procedure and higher yield suitable for industrial requirements (Xiao-kai, 2013).

Structural and Molecular Studies

Extensive structural and molecular studies have been conducted on derivatives of this compound. Research focused on the X-ray structural analysis of derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, revealing intricate molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

Biological and Medicinal Applications

In the field of medicinal chemistry, this compound serves as an intermediate for synthesizing diverse biologically active molecules. For example, it's used in the preparation of small molecule anticancer drugs, proving its utility in developing novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018). Additionally, it's utilized in synthesizing compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which has been studied for its antibacterial and anthelmintic activities, demonstrating moderate activity against various microorganisms (Sanjeevarayappa et al., 2015).

Material Science and Corrosion Inhibition

In material science, novel derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been synthesized and studied for their anticorrosive properties, especially in protecting carbon steel in corrosive environments. This research is crucial in industrial applications where corrosion resistance is paramount (Praveen et al., 2021).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information suggests that it may be harmful if swallowed .

properties

IUPAC Name

tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOINXYPVJQGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621267
Record name tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

509147-78-8
Record name tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (0.300 g, 1.395 mmol) in DMF (2.5 mL) was added dropwise to a suspension of sodium hydride (60% dispersion in mineral oil, 0.067 g, 1.674 mmol) in anhydrous DMF (2.5 mL) at 0 C. The reaction mixture was stirred at 0 C for 10 min followed by dropwise addition of iodomethane (86 μL, 1.395 mmol). The mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was re-treated with sodium hydride (60% dispersion in mineral oil, 0.067 g, 1.674 mmol) and iodomethane (86 μL, 1.395 mmol) and was stirred at room temperature for 18 h. The reaction mixture was evaporated under reduced pressure, dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic extracts were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified by FCC (EtOAc: heptane, 1:1) to afford the title compound (0.074 g, 23%). Method B HPLC-MS: MH+ requires m/z=229 Found: m/z=174 (MH+-tBu) Rt=1.98 min (99%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
reactant
Reaction Step Three
Quantity
86 μL
Type
reactant
Reaction Step Three
Yield
23%

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